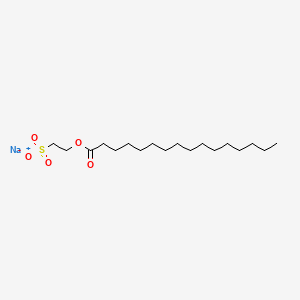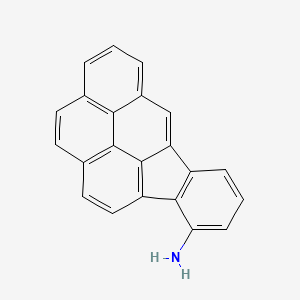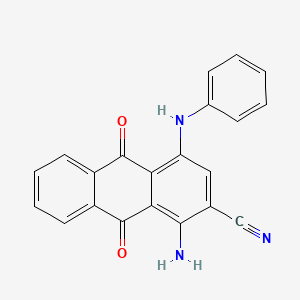
Isooctyl tallate,tech.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isooctyl tallate, technical grade, is a chemical compound known for its use as a plasticizer. It is derived from the esterification of tall oil fatty acids with isooctyl alcohol. The compound is characterized by its high oleic ester content and is commonly used in polymer applications due to its ability to enhance flexibility and durability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctyl tallate is synthesized through the esterification reaction between tall oil fatty acids and isooctyl alcohol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction conditions often include temperatures ranging from 150°C to 200°C and may require several hours to complete .
Industrial Production Methods
In industrial settings, the production of isooctyl tallate involves large-scale esterification reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized to achieve high yields and purity. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Isooctyl tallate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions where the ester group is exchanged with another alcohol.
Common Reagents and Conditions
Esterification: Isooctyl alcohol and tall oil fatty acids in the presence of an acid catalyst (e.g., sulfuric acid) at elevated temperatures.
Hydrolysis: Water in the presence of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to break the ester bond.
Transesterification: Another alcohol (e.g., methanol) in the presence of a catalyst (e.g., sodium methoxide) to exchange the ester group
Major Products Formed
Esterification: Isooctyl tallate.
Hydrolysis: Isooctyl alcohol and tall oil fatty acids.
Transesterification: New ester compounds depending on the alcohol used
Scientific Research Applications
Isooctyl tallate has a wide range of applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of materials.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Medicine: Explored for its use in medical devices and coatings due to its biocompatibility.
Industry: Widely used in the production of flexible plastics, adhesives, and coatings
Mechanism of Action
The primary mechanism of action of isooctyl tallate as a plasticizer involves its ability to insert itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This results in enhanced mechanical properties such as increased elongation and reduced brittleness. The molecular targets include the polymer chains themselves, and the pathways involved are primarily physical interactions rather than chemical reactions .
Comparison with Similar Compounds
Isooctyl tallate can be compared with other plasticizers such as:
Dioctyl phthalate (DOP): A widely used plasticizer with similar applications but different chemical structure.
Diisononyl phthalate (DINP): Another common plasticizer with a higher molecular weight and different performance characteristics.
Butyl tallate: Similar to isooctyl tallate but with a different alcohol component, leading to variations in properties and applications
Isooctyl tallate is unique due to its high oleic ester content and its specific balance of flexibility and durability, making it suitable for specialized applications in polymer chemistry and materials science .
Properties
Molecular Formula |
C24H51O3Tl |
|---|---|
Molecular Weight |
592.0 g/mol |
IUPAC Name |
tris(6-methylheptoxy)thallane |
InChI |
InChI=1S/3C8H17O.Tl/c3*1-8(2)6-4-3-5-7-9;/h3*8H,3-7H2,1-2H3;/q3*-1;+3 |
InChI Key |
BWRTUFTXSMWLSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCO[Tl](OCCCCCC(C)C)OCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3h-Naphth[1,2-d]imidazole,3-ethyl-](/img/structure/B13745913.png)





![5-[4-(2,6-dipyridin-4-ylpyridin-4-yl)phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B13745960.png)
